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Astex Pharmaceuticals, founded in 1999 by Sir Tom Blundell, Chris Abell, and Harren Jhoti, is

widely recognized as a pioneer in the field of FBDD.[1] In fact, scientists at Astex were the first

to coin the term "fragment-based drug discovery" in a landmark 2002 publication.[2] The

company's proprietary Pyramid™ platform was developed to systematically and efficiently

implement the principles of FBDD, moving away from the brute-force methods of traditional

high-throughput screening (HTS).[2][3]

The core philosophy of the Pyramid™ platform is to start with very small, low-molecular-weight

compounds, or "fragments" (typically <300 Da), which, despite their weak binding affinities, can

form highly efficient interactions with a biological target.[2] By identifying these initial binding

events with high precision, the platform facilitates a more rational, structure-guided process of

evolving these fragments into potent and selective drug candidates. This approach is designed

to reduce attrition during drug development and generate higher quality leads with optimized

pharmacokinetic properties.[2]

Over the years, the Pyramid™ platform has been instrumental in the discovery of several

approved drugs, including:

Kisqali® (ribociclib): A CDK4/6 inhibitor for breast cancer.[1][4]

Balversa® (erdafitinib): An FGFR inhibitor for urothelial carcinoma.[1][4]

Truqap® (capivasertib): A first-in-class AKT inhibitor for breast cancer.[5]

AT7519: A multi-CDK inhibitor that has been evaluated in clinical trials for various cancers.[6]
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The Pyramid™ Platform: A Technical Overview of
the FBDD Workflow
The Pyramid™ platform integrates a suite of biophysical techniques and computational

methods to prosecute a target from initial fragment screening to lead optimization. The general

workflow is a cyclical process of screening, structural characterization, and chemical

elaboration.
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Caption: The iterative workflow of the Pyramid™ fragment-based drug discovery platform.

Experimental Protocols
The Pyramid™ platform relies on a variety of high-sensitivity biophysical techniques to detect

the weak binding of fragments to their target proteins. What follows are generalized protocols

for the key experimental methodologies employed.

X-Ray Crystallography for Fragment Screening
X-ray crystallography is a cornerstone of the Pyramid™ platform, providing high-resolution

structural information of fragment-protein interactions that guides the drug design process.

Methodology:

Protein Crystallization: The target protein is expressed, purified, and crystallized to produce

well-ordered crystals that diffract to high resolution (<2.5 Å).
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Fragment Soaking or Co-crystallization:

Soaking: Crystals are transferred to a solution containing a high concentration of the

fragment (or a cocktail of fragments) and a cryoprotectant. The fragments diffuse into the

crystal lattice and bind to the protein.

Co-crystallization: The protein and fragment are mixed prior to crystallization, allowing the

complex to form in solution before the crystal lattice is formed.

X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen and exposed

to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is

recorded on a detector.

Structure Determination and Analysis: The diffraction data is processed to generate an

electron density map. The structure of the protein-fragment complex is then built into this

map and refined. Difference maps (Fo-Fc) are used to unambiguously identify the bound

fragment and its binding pose.[7]
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Caption: Workflow for X-ray crystallography-based fragment screening.

NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful solution-phase technique for identifying and characterizing

fragment binding, particularly for targets that are difficult to crystallize.

Methodology:

Sample Preparation:

Protein-observed NMR: Requires isotopically labeled (¹⁵N, ¹³C) protein. The protein is

prepared in a suitable buffer, and a reference spectrum (e.g., ¹H-¹⁵N HSQC) is acquired.
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Ligand-observed NMR: Uses unlabeled protein and fragments. Fragments are often

screened in cocktails.

Screening:

Protein-observed: Fragments are added to the labeled protein sample, and changes in the

protein's spectrum are monitored. Chemical shift perturbations (CSPs) indicate binding

and can map the binding site.

Ligand-observed: Techniques like Saturation Transfer Difference (STD) NMR or Water-

LOGSY are used. These experiments selectively detect signals from fragments that have

bound to the protein.

Hit Validation and Affinity Determination: Hits are confirmed by re-screening individual

compounds. Binding affinities (Kd) can be estimated by titrating the fragment into the protein

sample and monitoring the changes in the NMR signal.[8][9]

Cryo-Electron Microscopy (Cryo-EM) for Fragment
Screening
Astex has been a pioneer in adapting cryo-EM for FBDD, particularly for large proteins and

complexes that are intractable to X-ray crystallography and NMR.[10][11][12][13]

Methodology:

Sample Preparation: The purified protein-fragment complex is applied to a cryo-EM grid,

which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

Data Collection: The frozen grid is imaged in a transmission electron microscope, and a

large dataset of particle images is collected.

Image Processing and 3D Reconstruction: The particle images are processed to generate a

high-resolution 3D reconstruction of the protein-fragment complex.

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM

density map, allowing for the visualization of the fragment's binding mode.
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Quantitative Data from Pyramid™ Platform Success
Stories
The success of the Pyramid™ platform is best illustrated by the progression of weakly binding

fragments to potent, clinically approved drugs. The following tables summarize key quantitative

data from the discovery of several notable drugs.

Table 1: Discovery of AT7519 (CDK Inhibitor)

Compound Structure CDK2 IC₅₀ (nM)
Ligand Efficiency
(LE)

Indazole Fragment >100,000 0.49

Intermediate 1,000 0.38

AT7519 47 0.35

Data sourced from Wyatt et al., J Med Chem, 2008.

Table 2: Discovery of Capivasertib (AKT Inhibitor)

Compound Structure AKT1 IC₅₀ (nM) Notes

7-Azaindole Fragment ~250,000

Initial fragment hit

identified through

screening.

Intermediate Series 100-1,000

Optimization of the

fragment hit led to

improved potency.

Capivasertib ~10
Potent and selective

AKT inhibitor.

Data derived from descriptions in various publications.[14][15]
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Signaling Pathways Targeted by Pyramid™-
Discovered Drugs
The drugs discovered through the Pyramid™ platform target key signaling pathways

implicated in cancer.

CDK4/6 Pathway and Ribociclib
Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key

regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to

uncontrolled cell proliferation. Ribociclib restores cell cycle control by blocking the

phosphorylation of the retinoblastoma protein (Rb).[16][17]
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Caption: Inhibition of the CDK4/6 pathway by Ribociclib, preventing cell cycle progression.
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PI3K/AKT/mTOR Pathway and Capivasertib
Capivasertib is a potent inhibitor of the AKT protein kinase, a central node in the

PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer,

promoting cell survival and proliferation. Capivasertib blocks the downstream signaling from

AKT, thereby inducing apoptosis in cancer cells.[5][18][19][20][21]
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Caption: Capivasertib inhibits the PI3K/AKT/mTOR signaling pathway by targeting AKT.

FGFR Signaling Pathway and Erdafitinib
Erdafitinib is an inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR

signaling, due to mutations or amplifications, can drive the growth of various cancers.

Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and

blocking downstream signaling pathways such as the RAS-MAPK pathway.[2][22][23][24][25]
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Caption: Erdafitinib blocks the FGFR signaling cascade, inhibiting cancer cell proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b14252579?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14252579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide provides a comprehensive overview of the Pyramid™ platform, from its

historical development to its practical application in discovering novel therapeutics. The

integration of advanced biophysical techniques, structural biology, and computational chemistry

has established the Pyramid™ platform as a powerful engine for modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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